molecular formula C4ClF9 B1621465 2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane CAS No. 4459-16-9

2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane

Cat. No.: B1621465
CAS No.: 4459-16-9
M. Wt: 254.48 g/mol
InChI Key: SHPWBDPPMAFZLV-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1,3,3,3-hexafluoropropane, also known as HCFC-226, is a chemical compound with the molecular formula C3HClF6 . It has an average mass of 186.484 Da and a monoisotopic mass of 185.967102 Da . This compound is used as a refrigerant and is also an ozone-depleting compound .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1,1,1,3,3,3-hexafluoropropane consists of three carbon atoms, one hydrogen atom, one chlorine atom, and six fluorine atoms . Unfortunately, the detailed structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

2-Chloro-1,1,1,3,3,3-hexafluoropropane has a melting point of -119.6°C and a boiling point of 14°C . It has a density of 1.5414 and a refractive index of 1.2173 (estimate) .

Safety and Hazards

2-Chloro-1,1,1,3,3,3-hexafluoropropane is classified as an irritant . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .

Properties

IUPAC Name

2-chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF9/c5-1(2(6,7)8,3(9,10)11)4(12,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPWBDPPMAFZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382148
Record name 2-chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4459-16-9
Record name 2-chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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